Product packaging for 4'-(4-Hydroxyphenylazo)acetophenone(Cat. No.:CAS No. 2496-16-4)

4'-(4-Hydroxyphenylazo)acetophenone

Cat. No.: B11941515
CAS No.: 2496-16-4
M. Wt: 240.26 g/mol
InChI Key: WSJNBEDQXYXNRE-UHFFFAOYSA-N
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Description

Contextualization within Modern Azo Dye Chemistry and Functionalized Acetophenone (B1666503) Derivatives

Azo-acetophenone compounds represent a significant class of molecules at the intersection of classical dye chemistry and modern functional materials science. Azo compounds, characterized by the –N=N– functional group, form one of the largest and most versatile classes of synthetic organic dyes. jbiochemtech.com Their prominence is due to their straightforward synthesis, economic viability, and the wide range of colors achievable by modifying the molecular structure. jbiochemtech.comresearchgate.net Historically, azo dyes have been pivotal in the textile industry, but contemporary research has expanded their application to high-technology areas such as optical data storage and ink-jet printing, owing to their unique thermal and optical properties. jbiochemtech.comresearchgate.net Aromatic azo compounds are particularly noted for their high stability, a result of their extensive π-electron conjugation system. mdpi.com The properties of these dyes can be finely tuned by altering the substituents on the aromatic rings, which has spurred the molecular-level design of functional photoresponsive materials. mdpi.com

Concurrently, functionalized acetophenone derivatives have emerged as crucial building blocks in organic synthesis. researchgate.net Acetophenone, a simple alkyl-phenyl ketone, and its derivatives are valuable precursors for a multitude of compounds, including pharmaceuticals and agrochemicals. researchgate.netnih.gov The chemical reactivity of the acetophenone scaffold allows for various synthetic modifications, such as α-functionalization, which involves introducing functional groups to the carbon atom adjacent to the carbonyl group. researchgate.net This strategy is instrumental in preparing key intermediates for more complex molecules, including fused heterocycles with significant biological activity. lew.ro Modern synthetic approaches, such as ultrasound-assisted reactions, are being developed to make the functionalization of acetophenones more efficient and environmentally friendly. lew.ro The synthesis of derivatives like hydroxyacetophenones and aminoacetophenones is a key focus, as these compounds serve as starting materials for a wide array of valuable chemicals. d-nb.inforesearchgate.net

Significance of 4'-(4-Hydroxyphenylazo)acetophenone as a Model System in Contemporary Chemical Science

The compound this compound, with the chemical formula C₁₄H₁₂N₂O₂, stands out as an exemplary model system for investigating the interplay between molecular structure and material function. nih.gov Its structure uniquely combines the photoactive azo linkage with both an electron-donating hydroxyl group (-OH) on one phenyl ring and an electron-withdrawing acetyl group (-COCH₃) on the other. This "push-pull" electronic configuration is a hallmark of molecules designed for applications in nonlinear optics and other photoresponsive technologies.

The synthesis of this compound and its analogs typically follows the well-established pathway of diazotization of an aromatic amine, in this case, 4-aminoacetophenone, followed by an azo coupling reaction with a phenol (B47542). jbiochemtech.comresearchgate.net This synthetic accessibility allows for systematic modifications to the core structure, enabling researchers to study structure-property relationships in detail. The presence of the azo bond confers photochromic properties, meaning the molecule can undergo reversible cis-trans isomerization upon exposure to light, a phenomenon first discovered in azo compounds in 1937. mdpi.com This light-induced switching capability makes this compound an ideal candidate for developing molecular switches, sensors, and rewritable optical data storage media. Furthermore, the potential for tautomerism (keto-enol and azo-hydrazone forms) in such structures provides a rich ground for fundamental studies in physical organic chemistry. researchgate.net

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name 1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]ethanone nih.gov
Molecular Formula C₁₄H₁₂N₂O₂ nih.govsigmaaldrich.com
Molecular Weight 240.26 g/mol nih.gov
CAS Number 2496-16-4 nih.govsigmaaldrich.com
Topological Polar Surface Area 62 Ų nih.gov

| XLogP3 | 3.1 | nih.gov |

Overview of Current Research Trajectories and Future Directions

Current research involving azo-acetophenone compounds is multifaceted, spanning synthetic methodology, materials science, and medicinal chemistry. A major trajectory is the development of greener and more efficient synthetic routes for aromatic azo compounds to overcome the limitations and safety concerns of traditional methods. mdpi.com These new approaches include the direct oxidation of aromatic amines and innovative photocatalytic methods. mdpi.com In parallel, research on acetophenone derivatives is focused on creating highly selective catalytic systems, such as those using bimetallic nanoparticles, for specific chemical transformations like hydrodeoxygenation, which can convert ketones to alkanes without affecting other functional groups. d-nb.info

There is also a burgeoning interest in the biological activities of these compounds. Studies have shown that various azo dyes and functionalized acetophenones possess antibacterial, antifungal, and other antimicrobial properties. researchgate.netjbiochemtech.com This has opened avenues for their use in developing new therapeutic agents or materials with inherent antimicrobial capabilities. researchgate.netresearchgate.net

Future directions point towards the sophisticated design of multifunctional materials. The inherent photoresponsiveness of the azo group, combined with the versatile chemistry of the acetophenone and phenol moieties, allows for the creation of "smart" materials. These materials could find applications as chemosensors, where a change in color or fluorescence signals the presence of a specific analyte, or in the development of advanced optoelectronic devices. lew.ro The continued exploration of structure-activity relationships will be crucial for tailoring these molecules for specific applications, from novel pharmaceuticals to next-generation photoresponsive polymers. mdpi.comnih.gov

Scope and Central Research Objectives within the Academic Landscape

The academic study of this compound and related compounds encompasses a broad scope, from fundamental organic synthesis and physical chemistry to applied materials science. The central research objectives are driven by the need for novel materials with precisely controlled properties.

Key research objectives include:

Development of Sustainable Synthetic Methods: A primary goal is to devise new synthetic protocols that are not only high-yielding but also environmentally benign, reducing the reliance on hazardous reagents and solvents commonly used in traditional organic synthesis. mdpi.comlew.ro

Elucidation of Structure-Property Relationships: A fundamental objective is to gain a deep understanding of how modifications to the molecular architecture—such as altering the position or nature of substituents on the aromatic rings—influence the compound's electronic, optical, and biological properties. mdpi.comresearchgate.net This includes studying phenomena like photoisomerization and tautomerism. researchgate.net

Exploration of Novel Applications: Researchers aim to harness the unique properties of these compounds to pioneer new technologies. This involves designing and testing molecules for specific functions, such as nonlinear optical materials, components of molecular machines, photo-switchable catalysts, and as active ingredients or intermediates in the pharmaceutical industry. mdpi.comlew.roresearchgate.net

Investigation of Biological Potential: A significant area of research is the systematic evaluation of the biological activity of new azo-acetophenone derivatives. This includes screening for antimicrobial, anticancer, and antioxidant properties, with the ultimate goal of identifying lead compounds for drug development. researchgate.netresearchgate.net

By pursuing these objectives, the scientific community aims to unlock the full potential of azo-acetophenone compounds as versatile platforms for creating advanced functional materials and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B11941515 4'-(4-Hydroxyphenylazo)acetophenone CAS No. 2496-16-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2496-16-4

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]ethanone

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-2-4-12(5-3-11)15-16-13-6-8-14(18)9-7-13/h2-9,18H,1H3

InChI Key

WSJNBEDQXYXNRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 4 4 Hydroxyphenylazo Acetophenone

Optimized Synthetic Pathways via Azo Coupling Reactions

The principal and most established method for synthesizing 4'-(4-Hydroxyphenylazo)acetophenone is through an azo coupling reaction. This classic approach involves two key stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling partner.

In the context of this compound synthesis, the starting materials are 4-aminoacetophenone and phenol (B47542). The synthesis commences with the diazotization of 4-aminoacetophenone. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at a low temperature, generally between 0 and 5 °C. The cold conditions are crucial to prevent the premature decomposition of the unstable diazonium salt.

The subsequent step is the coupling reaction, where the freshly prepared diazonium salt of 4-aminoacetophenone is introduced to a solution of phenol. This reaction is an electrophilic aromatic substitution, where the diazonium ion acts as the electrophile and the activated phenol ring serves as the nucleophile. The hydroxyl group of phenol is a strong activating group, directing the substitution to the para position. To facilitate the coupling, the reaction is typically carried out under alkaline conditions, often by dissolving the phenol in a sodium hydroxide (B78521) solution. The alkaline medium deprotonates the phenol to the more nucleophilic phenoxide ion, thereby enhancing the rate of the coupling reaction. The final product, this compound, precipitates from the reaction mixture and can be collected by filtration. researchgate.netjbiochemtech.com

While this general procedure is well-established, optimization of reaction parameters is critical to maximize yield and purity. This includes precise control over temperature, stoichiometric ratios of reactants, and pH at each stage of the process.

Exploration of Novel and Mechanistically Elucidated Synthetic Routes

In response to the growing demand for more efficient and environmentally conscious chemical processes, research has been directed towards developing novel synthetic routes for azo compounds, including this compound.

Environmentally Benign and Sustainable Synthesis Approaches (e.g., Solvent-Free, Green Chemistry)

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes. One promising approach is the use of solvent-free or mechanochemical methods. These techniques, often employing grinding or ball milling, can lead to reduced solvent waste, lower energy consumption, and sometimes, improved reaction rates and yields. For instance, the synthesis of chalcones, which share a ketonic starting material with the target compound, has been successfully achieved using solvent-free grinding techniques. scitepress.orgscitepress.org While specific studies on the solvent-free synthesis of this compound are not extensively documented, the application of these methods to similar azo dye syntheses suggests their potential viability. The use of eco-friendly catalysts, such as p-toluenesulfonic acid (PTSA), in related reactions like the Fries rearrangement to produce hydroxyacetophenones, also points towards greener pathways for obtaining the necessary precursors. researchgate.net

Catalytic Strategies in Azo Bond Formation and Phenol Functionalization

The exploration of catalytic methods for azo coupling reactions is an active area of research. While the traditional azo coupling is often uncatalyzed, the use of catalysts could offer advantages in terms of reaction efficiency and selectivity. For related transformations, such as the hydrodeoxygenation of acetophenone (B1666503) derivatives, bimetallic nanoparticles have shown high activity and selectivity. d-nb.inforsc.org Although not directly applied to the azo coupling step for this specific compound, these findings highlight the potential for catalytic innovation in the broader synthetic scheme.

Furthermore, catalytic strategies are relevant in the functionalization of the phenol component, which can influence the properties of the final azo dye.

Advanced Purification and Isolation Techniques for High Purity Acquisition

Achieving high purity of this compound is essential for its use in research and other applications. Standard purification techniques include recrystallization, often from solvents like ethanol (B145695). However, for obtaining analytical grade purity, more advanced methods are necessary.

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a powerful technique for the isolation and purification of individual components from a mixture. researchgate.net Reverse-phase HPLC methods have been developed for the analysis of related azo dyes and for the starting material, 4-aminoacetophenone. chemicalbook.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The specific conditions, such as the gradient and flow rate, would need to be optimized for the separation of this compound from any unreacted starting materials or side products.

Reaction Kinetics and Mechanistic Investigations of Synthetic Processes

Understanding the reaction kinetics and mechanism is fundamental to optimizing the synthesis of this compound. The diazotization of aromatic amines and the subsequent azo coupling are well-studied reactions in organic chemistry.

The diazotization reaction is known to be a complex process, with the rate being dependent on the concentrations of the amine, nitrous acid, and the acidity of the medium. The formation of the nitrosating agent, which is often the nitrosyl cation (NO⁺) or a related species, is a key step.

The azo coupling reaction itself is an electrophilic aromatic substitution. The rate of this reaction is influenced by the electrophilicity of the diazonium ion and the nucleophilicity of the coupling agent (phenol in this case). The pH of the reaction medium plays a crucial role; as mentioned earlier, an alkaline pH increases the concentration of the more reactive phenoxide ion, thus accelerating the coupling. Kinetic studies on related azo coupling reactions have provided insights into these dependencies. For example, a study on the formation of Rubazoic acid investigated the effects of pH, time, and temperature on the reaction rate. journalijar.com Spectrophotometric methods are often employed to monitor the progress of the reaction by measuring the absorbance of the colored azo dye as it is formed. researchgate.net A detailed kinetic study of the specific reaction between the diazonium salt of 4-aminoacetophenone and phenol would provide valuable data for process optimization and a deeper mechanistic understanding.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy is essential for identifying the functional groups and characterizing the bonding within 4'-(4-Hydroxyphenylazo)acetophenone.

Fourier-Transform Infrared (FT-IR) Spectroscopy provides detailed information on the molecular vibrations. The FT-IR spectrum of this compound is defined by several key absorption bands. A prominent, sharp absorption band is expected in the 1675-1690 cm⁻¹ region, which is characteristic of the C=O stretching vibration of the aryl ketone. The conjugation of the carbonyl group with the aromatic system slightly lowers this frequency. The broad O-H stretching vibration of the phenolic group is anticipated to appear in the region of 3200-3600 cm⁻¹. For a similar compound, 4-(4-chlorophenyl)diazenyl)phenol, a distinct peak for the Ar-OH group was observed at 3413 cm⁻¹. actachemicamalaysia.com

The N=N stretching of the azo group typically shows weak to medium intensity in the IR spectrum, expected around 1400-1450 cm⁻¹. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings appear in the 1450-1600 cm⁻¹ range. actachemicamalaysia.com The out-of-plane C-H bending vibrations for the para-disubstituted rings provide further structural confirmation and are expected between 800-860 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H stretch Phenol (B47542)
>3000 (sharp) C-H stretch Aromatic
1675-1690 (strong) C=O stretch Aryl Ketone
1580-1600 C=C stretch Aromatic Ring
1400-1450 N=N stretch Azo Group
1200-1350 C-N stretch Azo-Aryl Bond
~1250 C-O stretch Phenol
800-860 C-H bend (out-of-plane) p-disubstituted rings

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of organic compounds in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments. The aromatic protons on the two phenyl rings would appear in the downfield region, generally between δ 6.9 and 8.1 ppm. actachemicamalaysia.com The protons on the phenyl ring attached to the acetyl group are deshielded and would likely resonate at the lower end of this range (δ 7.9-8.1 ppm) as two doublets. The protons on the phenolic ring would also appear as two doublets, with those ortho to the hydroxyl group appearing more upfield (around δ 6.9-7.0 ppm) compared to those ortho to the azo group (around δ 7.8-7.9 ppm). rsc.org A characteristic singlet for the phenolic -OH proton would also be present, though its chemical shift can vary depending on the solvent and concentration. A sharp singlet, integrating to three protons, is expected in the upfield region, typically around δ 2.6 ppm, corresponding to the methyl protons of the acetyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ketone is the most deshielded, with a predicted chemical shift around δ 197 ppm. The aromatic carbons would resonate in the δ 115-160 ppm region. The carbon attached to the hydroxyl group (C-OH) is expected around δ 158-162 ppm, while the carbons attached to the azo group would be in the δ 145-153 ppm range. The remaining aromatic carbons would appear between δ 115 and δ 132 ppm. The methyl carbon of the acetyl group is expected to have a signal in the upfield region, around δ 26-27 ppm.

2D NMR Spectroscopy: While specific 2D NMR studies (like COSY, HSQC, HMBC) for this compound are not documented in the searched literature, these techniques would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent aromatic protons within each ring, while HMBC would reveal long-range couplings, for instance, between the methyl protons and the carbonyl carbon, and between the aromatic protons and their neighboring carbons, solidifying the structural assignment.

Table 2: Predicted NMR Spectral Data for this compound | ¹H NMR | ¹³C NMR | |---|---| | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~2.6 (s, 3H) | -CH₃ | ~26.5 | -CH₃ | | ~6.9 (d, 2H) | Aromatic CH (ortho to -OH) | ~116 | Aromatic CH (ortho to -OH) | | ~7.8-7.9 (d, 2H) | Aromatic CH (ortho to -N=N-, phenol side) | ~124 | Aromatic CH (ortho to -N=N-, phenol side) | | ~7.9-8.0 (d, 2H) | Aromatic CH (ortho to -N=N-, ketone side) | ~125 | Aromatic CH (ortho to -N=N-, ketone side) | | ~8.0-8.1 (d, 2H) | Aromatic CH (ortho to C=O) | ~129 | Aromatic CH (ortho to C=O) | | Variable (s, 1H) | -OH | ~138 | Aromatic C (ipso to C=O) | | | | ~147 | Aromatic C (ipso to -N=N-, ketone side) | | | | ~151 | Aromatic C (ipso to -N=N-, phenol side) | | | | ~160 | Aromatic C (ipso to -OH) | | | | ~197 | C=O |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Behavior and Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, which are responsible for its color. The extended π-conjugated system, which includes the two aromatic rings and the azo bridge, acts as a chromophore. Azo compounds typically exhibit two characteristic absorption bands. A strong absorption band, attributed to the π→π* transition of the conjugated azo system, is expected at a high wavelength (λmax). For similar phenol-based azo dyes, this transition appears in the 350-400 nm range. actachemicamalaysia.comacademie-sciences.fr A weaker band, corresponding to the n→π* transition of the lone pair electrons on the nitrogen atoms, is often observed at a longer wavelength, sometimes overlapping with the π→π* band. The acetophenone (B1666503) and phenol moieties also contribute to the UV spectrum, with their own π→π* transitions typically occurring at shorter wavelengths (below 300 nm). The position of the λmax is sensitive to the solvent polarity and the pH of the medium, due to potential protonation/deprotonation of the phenolic hydroxyl group.

Table 3: Predicted UV-Vis Absorption Data for this compound

λmax (nm) Transition Type Chromophore
~250 π→π* Acetophenone Moiety
~270 π→π* Phenol Moiety
~350-380 π→π* Azo-Aromatic System
>400 (weak) n→π* Azo Group

Mass Spectrometry (MS, HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure through fragmentation analysis.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show the molecular ion peak [M]⁺. Given the molecular formula C₁₄H₁₂N₂O₂, the nominal molecular weight is 240 g/mol . nih.gov The fragmentation pattern is predictable based on the structure. A primary fragmentation pathway for acetophenone derivatives is the loss of the methyl group (•CH₃, 15 Da) to form a stable acylium ion. msu.edu Therefore, a prominent peak at m/z 225 ([M-15]⁺) is expected. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the acylium ion, leading to a peak at m/z 197. Cleavage at the azo linkage can also occur, leading to fragments corresponding to the hydroxyphenyl radical cation (m/z 93) and the acetylphenyl diazenyl cation (m/z 147) or related ions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. The calculated exact mass of this compound (C₁₄H₁₂N₂O₂) is 240.089877630 Da. nih.gov This precise measurement helps to confirm the molecular formula and distinguish it from other isobaric compounds.

Table 4: Predicted Mass Spectrometry Fragmentation Data

m/z Ion Formula Identity
240 [C₁₄H₁₂N₂O₂]⁺ Molecular Ion [M]⁺
225 [C₁₃H₉N₂O₂]⁺ [M - CH₃]⁺
197 [C₁₂H₉N₂O]⁺ [M - CH₃ - CO]⁺
147 [C₈H₇N₂O]⁺ [CH₃COC₆H₄N₂]⁺
121 [C₇H₅O]⁺ [CH₃COC₆H₄]⁺
93 [C₆H₅O]⁺ [HOC₆H₄]⁺

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise data on bond lengths, bond angles, and torsional angles. It also reveals the supramolecular arrangement, including intermolecular interactions like hydrogen bonding and π-π stacking.

Currently, there is no published single-crystal X-ray diffraction data for this compound in the searched literature. However, if a suitable single crystal could be grown, this analysis would confirm the trans configuration of the azo group, which is sterically favored. It would also detail the planarity of the molecule. A key feature to investigate would be the intermolecular hydrogen bonding involving the phenolic -OH group, which could act as a hydrogen bond donor, and the carbonyl oxygen or azo nitrogens, which could act as acceptors, leading to the formation of chains, dimers, or more complex 3D networks in the solid state.

Thermal Analysis (TG, DTA, DSC) for Investigation of Thermal Stability and Decomposition Pathways

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA curve is expected to show high thermal stability initially, with no significant mass loss until a high temperature, likely above 200°C, owing to its stable aromatic structure. Studies on similar azo derivatives show that decomposition temperatures can exceed 230°C. mdpi.com The decomposition would likely occur in multiple steps, with the initial and most significant mass loss corresponding to the cleavage of the azo bond and the release of nitrogen gas (N₂), followed by the fragmentation and volatilization of the resulting aromatic radicals at higher temperatures.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): DTA and DSC measure the temperature difference and heat flow difference, respectively, between a sample and a reference. The DSC/DTA thermogram would show a sharp endothermic peak corresponding to the melting point of the compound. At higher temperatures, exothermic peaks would indicate the decomposition of the molecule. The energy associated with these transitions (enthalpy of fusion and decomposition) can be quantified using DSC. These techniques provide a comprehensive profile of the thermal stability and decomposition behavior of the material. researchgate.net

Coordination Chemistry and Metal Complexation of 4 4 Hydroxyphenylazo Acetophenone

Ligand Design Principles and Diverse Coordination Modes of Azo-Phenolic Systems

The efficacy of 4'-(4-Hydroxyphenylazo)acetophenone as a ligand is rooted in the strategic placement of its donor atoms. Azo-phenolic compounds, in general, are recognized for their ability to act as effective chelating agents. The primary coordination sites are the phenolic oxygen atom and one of the nitrogen atoms of the azo group. rdd.edu.iqresearchgate.net This arrangement facilitates the formation of stable five or six-membered chelate rings upon complexation with a metal ion, a key factor contributing to the stability of the resulting complexes. rdd.edu.iqresearchgate.net

The coordination is typically bidentate, with the deprotonated phenolic oxygen and a nitrogen atom from the azo group binding to the metal center. rdd.edu.iqresearchgate.netuowasit.edu.iq This mode of binding is prevalent in complexes with various metal ions, including transition metals and lanthanides. The presence of the acetophenone (B1666503) group, with its carbonyl oxygen, introduces the possibility of further coordination or modification of the ligand's electronic properties, although the primary binding is generally through the azo-phenolic moiety.

Synthesis and Comprehensive Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition Metal Complexes

The synthesis of transition metal complexes with ligands similar to this compound is generally achieved by reacting the ligand with metal salts such as chlorides or nitrates in a solvent like ethanol (B145695) or methanol. The reaction mixture is often refluxed to ensure complete complex formation. The resulting complexes are typically colored, solid materials that are stable at room temperature. tsijournals.com

Spectroscopic techniques are indispensable for the characterization of these complexes.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic broad band for the phenolic O-H stretch. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and its coordination to the metal ion. The N=N stretching vibration of the azo group often shifts to a lower frequency, confirming its involvement in the coordination. New bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the ligand typically displays bands corresponding to π→π* and n→π* transitions within the aromatic rings and the azo group. Upon complexation, these bands may shift (either bathochromically or hypsochromically) due to the coordination of the ligand to the metal ion, providing evidence of complex formation.

Spectroscopic Data for a Representative Transition Metal Complex
Technique Observation upon Complexation
IR (cm⁻¹)Disappearance of phenolic O-H band; Shift in N=N stretch
UV-Vis (nm)Shift in π→π* and n→π* transition bands

Lanthanide and Actinide Metal Complexes

The synthesis of lanthanide complexes with a closely related ligand, 3-(4-chlorophenylazo)-4-hydroxyacetophenone, involves reacting the ligand with lanthanide(III) salts in an alcoholic medium, with the pH adjusted to 8-10. rdd.edu.iqresearchgate.net The mixture is refluxed, yielding powdery, colored complexes. rdd.edu.iqbeloit.edu These complexes have been reported to have a 1:3 metal-to-ligand stoichiometry. rdd.edu.iqresearchgate.netresearchgate.net

Spectroscopic characterization of these lanthanide complexes reveals:

IR Spectroscopy: Similar to transition metal complexes, the disappearance of the O-H stretching vibration and a shift in the N=N stretching frequency confirm the bidentate coordination of the ligand through the phenolic oxygen and an azo nitrogen. rdd.edu.iqresearchgate.netuowasit.edu.iq

UV-Visible Spectroscopy: The electronic spectra of the lanthanide complexes show bands that are characteristic of the ligand, with some shifts upon complexation. The f-f transitions of the lanthanide ions are often weak and may be obscured by the more intense ligand-based transitions. rdd.edu.iq

Spectroscopic Data for Lanthanide Complexes of an Analogous Ligand
Technique Observation upon Complexation
IR (cm⁻¹)Disappearance of phenolic O-H band; Shift in N=N stretch to lower frequency
UV-Vis (nm)Shifts in ligand-based absorption bands

Elucidation of Coordination Geometries and Electronic Structures of Metal Complexes

For lanthanide complexes with the analogous ligand 3-(4-chlorophenylazo)-4-hydroxyacetophenone, an octahedral geometry has been proposed. rdd.edu.iqresearchgate.netuowasit.edu.iqresearchgate.net In these complexes, three bidentate ligands coordinate to the central lanthanide ion, resulting in a six-coordinate environment. The larger ionic radii of lanthanide ions can accommodate multiple ligands, leading to such coordination numbers. libretexts.org

The electronic structure of these complexes is dominated by the electronic transitions within the ligand, as observed in the UV-Vis spectra. The involvement of the metal d or f orbitals in bonding can lead to charge-transfer transitions, although these may be difficult to distinguish from the intense intra-ligand transitions. For transition metal complexes, the d-orbital splitting pattern, which determines the electronic structure, will depend on the specific coordination geometry (e.g., tetrahedral or octahedral). libretexts.org

Magnetic Properties of Paramagnetic Metal Complexes

Many of the metal complexes formed with this compound are expected to be paramagnetic due to the presence of unpaired electrons in the d or f orbitals of the central metal ion. The magnetic properties of these complexes provide valuable information about their electronic structure.

Transition Metal Complexes: The spin state (high-spin or low-spin) and the number of unpaired electrons can be determined from magnetic susceptibility measurements. This, in turn, helps in elucidating the coordination geometry of the complex.

Lanthanide Complexes: Most lanthanide(III) ions are paramagnetic due to their unpaired 4f electrons. An exception is La(III), which is diamagnetic. The magnetic moments of lanthanide complexes are generally not significantly affected by the ligand field due to the effective shielding of the 4f orbitals. researchgate.net

Expected Magnetic Properties of Metal Complexes
Metal Ion Expected Magnetic Behavior
Ti(III), V(III), Cr(III), Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II)Paramagnetic
Zn(II), Cd(II), Hg(II)Diamagnetic
La(III)Diamagnetic
Ce(III), Pr(III), Nd(III), etc. (most Ln(III))Paramagnetic

Solution-Phase Behavior and Stability of Metal Chelates

Studies on analogous azo-phenolic complexes indicate that they are generally stable at room temperature and are non-hygroscopic. rdd.edu.iqresearchgate.net Their solubility depends on the nature of the complex and the solvent. Complexes of 3-(4-chlorophenylazo)-4-hydroxyacetophenone are reported to be soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). rdd.edu.iqresearchgate.net

Reactivity and Ligand Exchange Studies within Coordination Spheres

The reactivity of coordination complexes of this compound, particularly concerning the exchange of the primary ligand or other ancillary ligands within the coordination sphere, is a critical aspect of their chemical behavior. While specific kinetic and mechanistic data for this particular compound are not extensively documented in the available literature, the principles of ligand substitution reactions in transition metal complexes provide a robust framework for understanding its potential reactivity. These reactions are fundamental to the synthesis of new complexes, their stability, and their catalytic applications.

Ligand substitution reactions involve the replacement of one ligand by another in a coordination complex, with no change in the oxidation state of the central metal ion. The mechanisms of these reactions are typically inferred from kinetic studies that examine the dependence of the reaction rate on the concentrations of the reacting species, the detection of intermediates, and the stereochemistry of the products. For octahedral complexes, which are common for many transition metals, ligand substitution reactions generally proceed through a continuum of mechanisms, primarily categorized as dissociative (D), associative (A), and interchange (I) mechanisms.

Dissociative (D) Mechanism:

A dissociative mechanism is a two-step process analogous to an SN1 reaction in organic chemistry. dalalinstitute.comslideshare.net In the first, rate-determining step, a ligand dissociates from the metal center, forming an intermediate with a lower coordination number. This is followed by a rapid second step where the incoming ligand coordinates to the intermediate.

Step 1 (slow, rate-determining): MLnX → MLn + X

Step 2 (fast): MLn + Y → MLnY

The rate of a dissociative reaction is primarily dependent on the concentration of the starting complex and is independent of the concentration of the incoming ligand. dalalinstitute.com Therefore, the rate law is typically first-order: Rate = k[MLnX]. A key characteristic of this mechanism is a positive entropy of activation (ΔS‡), as the transition state is more disordered than the reactant. dalalinstitute.com

Associative (A) Mechanism:

In an associative mechanism, which is analogous to an SN2 reaction, the incoming ligand first binds to the metal complex, forming an intermediate with a higher coordination number. dalalinstitute.comslideshare.net This is followed by the departure of the leaving group in a second step.

Step 1 (slow, rate-determining): MLnX + Y → MLnXY

Step 2 (fast): MLnXY → MLnY + X

The rate of an associative reaction depends on the concentration of both the metal complex and the incoming ligand, leading to a second-order rate law: Rate = k[MLnX][Y]. dalalinstitute.com This mechanism is often characterized by a negative entropy of activation (ΔS‡) due to the more ordered nature of the seven-coordinate intermediate. dalalinstitute.com Associative mechanisms are common for square planar d8 complexes but can also occur in octahedral complexes, particularly with larger metal ions and less sterically hindered ligands. libretexts.org

Interchange (I) Mechanism:

The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a distinct intermediate. slideshare.netlibretexts.org This mechanism can be further divided into two categories based on the degree of bond formation with the incoming ligand and bond breaking with the leaving group in the transition state.

Associative Interchange (Ia): If the bond to the incoming ligand is significantly formed in the transition state, the reaction rate will be sensitive to the nature of the incoming ligand.

Dissociative Interchange (Id): If the bond to the leaving group is substantially broken in the transition state, the reaction rate will be largely independent of the nature of the incoming ligand.

Most ligand substitution reactions in octahedral complexes are believed to follow an interchange mechanism, often with a dissociative character (Id). dalalinstitute.com

The table below summarizes the key characteristics of these ligand substitution mechanisms.

MechanismRate LawDependence on Incoming LigandIntermediate Coordination NumberActivation Entropy (ΔS‡)
Dissociative (D) Rate = k[Complex]IndependentDecreasedPositive
Associative (A) Rate = k[Complex][Ligand]DependentIncreasedNegative
Interchange (I) ConcertedVaries (Ia vs. Id)No distinct intermediateVaries

Factors Influencing Reactivity and Ligand Exchange

Several factors influence the rate and mechanism of ligand exchange reactions in coordination complexes of ligands like this compound.

Nature of the Metal Ion: The size, charge, and electronic configuration of the central metal ion play a crucial role. For instance, metal ions with higher charge-to-radius ratios tend to have stronger metal-ligand bonds, which can slow down dissociative reactions. The d-electron configuration also significantly impacts reactivity, with certain configurations like d3 and low-spin d6 being kinetically inert due to high crystal field stabilization energy. libretexts.org

Nature of the Ligands: The steric bulk of the ligands in the complex can influence the reaction pathway. Sterically hindered complexes often favor dissociative mechanisms as the release of a ligand alleviates steric strain. dalalinstitute.com The electronic properties of the ligands, such as their ability to donate or withdraw electron density, also affect the strength of the metal-ligand bonds and thus the reaction rate.

The Trans Effect: In square planar and, to a lesser extent, octahedral complexes, the nature of the ligand trans to the leaving group can significantly influence the rate of substitution. libretexts.orgdalalinstitute.com Strong trans-directing ligands weaken the bond of the trans-ligand, making it more labile. dalalinstitute.com

Solvent Effects: The solvent can participate in the reaction mechanism, for example, by acting as a competing nucleophile in a solvent-assisted pathway. dalalinstitute.com The polarity of the solvent can also influence the stability of the reactants, transition state, and products, thereby affecting the reaction rate.

While specific research on the ligand exchange kinetics of this compound complexes is limited, studies on similar systems, such as those involving other azo dyes or Schiff base ligands, demonstrate these principles. For example, kinetic studies on the substitution reactions of copper(II) complexes with tridentate Schiff base ligands have been investigated spectrophotometrically, revealing biphasic reaction kinetics under certain conditions.

Theoretical and Advanced Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 4'-(4-Hydroxyphenylazo)acetophenone. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's geometry and electronic properties.

DFT, particularly with functionals like B3LYP, is a common choice for studying azobenzene (B91143) derivatives due to its balance of accuracy and computational cost. cyberleninka.ru These calculations can determine optimized molecular structures, bond lengths, and bond angles. For instance, in a related compound, 3-(4-chlorophenylazo)-4-hydroxyacetophenone, spectral data has been used to infer its structural properties. researchgate.netresearchgate.net Theoretical studies on other substituted azobenzenes have shown that substituents can influence the planarity of the phenyl rings and the N=N bond length. researchgate.net

Ab initio methods, while more computationally intensive, can provide benchmark data for electronic properties. These calculations are foundational for understanding the effects of the hydroxyl and acetyl substituents on the electronic distribution across the azobenzene backbone. Theoretical studies on various azobenzenes have demonstrated that electron-donating groups, like the hydroxyl group, and electron-withdrawing groups, like the acetyl group, can significantly alter the molecule's electronic and isomerization properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a window into the conformational landscape and dynamic behavior of this compound in different environments. By simulating the motion of atoms over time, MD can reveal how the molecule flexes, rotates, and interacts with its surroundings, such as solvents.

Prediction and Interpretation of Spectroscopic Properties (Simulated NMR, IR, UV-Vis Spectra)

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a powerful tool for calculating the electronic transitions that give rise to UV-Vis absorption bands. For azobenzenes, the characteristic n→π* and π→π* transitions are of particular interest. mdpi.com The positions of these bands are sensitive to the substituents on the aromatic rings. In a study on a similar molecule, 3-(4-chlorophenylazo)-4-hydroxyacetophenone, the UV-Visible spectra were experimentally determined, and computational methods could be used to assign the observed electronic transitions. researchgate.netresearchgate.net

IR Spectra: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes to the experimental IR bands. For a related compound, 4-(4-hydroxyphenylazo)phthalonitrile, a detailed assignment of vibrational modes was carried out using potential energy distribution (PED) analysis. cyberleninka.ru

NMR Spectra: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using quantum chemical calculations. By calculating the magnetic shielding of each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated to aid in the interpretation of experimental data for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Excitation Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic excitation properties and reactivity of a molecule.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. aimspress.com For this compound, the electron-donating hydroxyl group is expected to raise the energy of the HOMO, while the electron-withdrawing acetyl group would lower the energy of the LUMO. This combined effect would likely result in a smaller HOMO-LUMO gap compared to unsubstituted azobenzene, leading to a red-shift in its absorption spectrum.

Analysis of the spatial distribution of the HOMO and LUMO can reveal the regions of the molecule involved in electronic transitions. In many azobenzene derivatives, the HOMO is often localized on one of the phenyl rings and the azo bridge, while the LUMO is distributed over the other phenyl ring and the azo group. This charge transfer character is fundamental to their optical properties. researchgate.net

Table 1: Conceptual Frontier Molecular Orbital Properties

Property Description Expected Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate electrons. The electron-donating -OH group is expected to increase the HOMO energy.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. The electron-withdrawing -COCH₃ group is expected to decrease the LUMO energy.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; relates to chemical reactivity and the wavelength of light absorbed. | The combined effect of the substituents is expected to decrease the HOMO-LUMO gap, leading to absorption at longer wavelengths (red-shift). |

Charge Distribution, Electrostatic Potential Mapping, and Chemical Reactivity Descriptors

The distribution of charge within this compound is a key determinant of its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the surface of a molecule. They visually indicate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the oxygen atoms of the hydroxyl and acetyl groups, as well as the nitrogen atoms of the azo group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group would be a site of positive potential, prone to nucleophilic attack.

Chemical Reactivity Descriptors: Based on the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and softness. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions.

Exploration of Intermolecular Interactions and Non-Covalent Forces (e.g., Hydrogen Bonding, π-π Stacking)

The intermolecular forces that this compound can engage in are critical for understanding its solid-state packing and interactions with other molecules.

Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen of the acetyl group and the nitrogen atoms of the azo bridge can act as hydrogen bond acceptors. These interactions are expected to play a significant role in the crystal structure and in its interactions with protic solvents.

π-π Stacking: The two aromatic rings provide opportunities for π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions can be investigated using computational methods.

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a computational technique that allows for the visualization and characterization of weak non-covalent interactions, such as van der Waals forces and steric repulsion, in addition to hydrogen bonds and π-π stacking. A study on a related molecule, 4-(4-hydroxyphenylazo)phthalonitrile, utilized NCI analysis to visualize these interactions. cyberleninka.ru

Photophysical and Photochemical Properties

Photoisomerization Mechanisms of the Azo Chromophore

The hallmark of azobenzene (B91143) compounds is their ability to undergo trans-cis photoisomerization around the central nitrogen-nitrogen double bond (-N=N-). The more stable trans isomer can be converted to the higher-energy cis isomer upon irradiation with light of a suitable wavelength, typically in the UV-A or blue region of the spectrum. The reverse cis-trans isomerization can be induced by irradiation with light of a different wavelength (often in the visible region) or can occur thermally in the dark.

For "push-pull" azobenzenes like 4'-(4-Hydroxyphenylazo)acetophenone, the mechanism of isomerization is a subject of detailed study. Two primary pathways are considered: rotation and inversion. The rotational mechanism involves a twisting motion around the N=N bond in the excited state, while the inversion mechanism involves a planar transition state where one of the nitrogen atoms becomes sp-hybridized. Theoretical and experimental studies on similar push-pull systems suggest that the rotational pathway is often the dominant mechanism for photoisomerization. nih.gov The electronic nature of the substituents plays a crucial role in determining the energy barriers and, consequently, the preferred pathway.

The rate of thermal cis-to-trans isomerization in 4-hydroxyazobenzene derivatives is known to be highly sensitive to the solvent environment. nih.govresearchgate.net In polar, hydrogen-bond-donating solvents, the process can be significantly accelerated. researchgate.net This is attributed to the stabilization of a transition state that has a more polar, hydrazone-like character, which is facilitated by hydrogen bonding to the azo group and the hydroxyl substituent. nih.gov

Excited State Dynamics and Energy Transfer Processes

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (typically S₁ or S₂). The subsequent events, which occur on ultrafast timescales (femtoseconds to picoseconds), determine the fate of the excited molecule.

Fluorescence and Luminescence Characteristics

Azobenzenes are generally known to be weakly fluorescent. This is because the excited state energy is very efficiently channeled into the photoisomerization process and other non-radiative decay pathways, leaving little opportunity for radiative decay in the form of fluorescence. The trans isomers are typically more fluorescent than the cis isomers, although the quantum yields for both are usually very low.

For this compound, the "push-pull" nature of the substituents can, in some cases, enhance fluorescence compared to unsubstituted azobenzene. The intramolecular charge transfer character of the excited state can lead to a larger change in dipole moment upon excitation, which can influence the radiative decay rate. However, the primary deactivation pathway remains the highly efficient trans-cis isomerization.

While specific fluorescence quantum yield data for this compound is scarce in the literature, studies on other substituted hydroxyazobenzenes indicate that fluorescence properties are highly dependent on the specific substitution pattern and the solvent environment.

PropertyValue/Characteristic
Fluorescence Intensity Generally low
Dominant Deactivation Pathway Photoisomerization and non-radiative decay

Photodegradation Pathways and Stability under Irradiation

The photochemical stability of azo dyes is a critical factor for their practical applications. Under prolonged or high-intensity irradiation, azobenzene derivatives can undergo irreversible photodegradation. The mechanisms of degradation can be complex and may involve photo-oxidation, photo-reduction, or photocleavage of the azo bond.

For this compound, the presence of the electron-withdrawing acetyl group can influence its stability. Studies on other azo dyes have shown that electron-withdrawing groups can affect the electron density on the azo bond and influence its susceptibility to cleavage. The degradation process can be initiated from the excited triplet state, which may act as a biradical and abstract hydrogen atoms from the solvent or other molecules.

The stability is also highly dependent on the surrounding environment, including the presence of oxygen and the nature of the solvent. While detailed photodegradation pathways for this specific compound are not extensively documented, the general principles of azo dye photochemistry suggest that both the azo bond and the aromatic rings could be sites of photochemical reactions leading to degradation products.

Photochromic Behavior and Light-Induced Structural Transformations

The reversible photoisomerization of this compound is the basis of its photochromic behavior. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation.

Upon irradiation with UV or blue light, a solution of trans-4'-(4-Hydroxyphenylazo)acetophenone will show a decrease in the absorbance of its strong π-π* transition band (typically around 350-400 nm) and an increase in the absorbance of the weaker n-π* transition band of the cis isomer at longer wavelengths (typically around 440-450 nm). This change in the absorption spectrum is accompanied by a visible color change.

The system can be returned to its original state by exposing it to visible light that is absorbed by the cis isomer, or by allowing it to relax thermally in the dark. The kinetics of this thermal back-isomerization are, as mentioned earlier, highly dependent on the solvent. The ability to switch between two distinct states with light makes this compound and related compounds candidates for applications in areas such as optical data storage, molecular switches, and light-controllable materials.

StateAbsorption Maximum (π-π)Absorption Maximum (n-π)
trans IsomerStrong, ~350-400 nmWeak
cis IsomerWeakerStronger, ~440-450 nm

Applications in Advanced Materials Science and Engineering

Functional Materials Integration

The integration of 4'-(4-Hydroxyphenylazo)acetophenone into functional materials is an area of growing interest. The presence of multiple functional groups on its aromatic framework allows for its use as a versatile building block in the design of materials with specific optical, sensing, and polymeric properties.

Optical and Electro-Optical Materials (e.g., Non-Linear Optics, Optical Data Storage)

Azo compounds are renowned for their non-linear optical (NLO) properties, which are crucial for applications in photonics and electro-optics. While specific NLO data for this compound is not extensively documented in publicly available research, the characteristics of similar azo dyes suggest significant potential. The delocalized π-electron system of the azobenzene (B91143) unit is key to its NLO activity.

Research on related azo dyes has shown that their NLO properties can be tuned by modifying the electron-donating and electron-accepting groups attached to the aromatic rings. The hydroxyl and acetyl groups in this compound can influence its second and third-order NLO response.

For optical data storage, the photoisomerization of the azo group between its trans and cis states is a key mechanism. This reversible process can be triggered by light of specific wavelengths, allowing for the writing and erasing of information at the molecular level. The thermal stability of both isomers and the quantum yields of the photoisomerization process are critical parameters for this application. Studies on other azo dyes have demonstrated their potential for high-density optical data storage.

Table 1: Potential Non-Linear Optical Properties of Materials Based on Azo Dyes

PropertyPotential Significance for this compound-based Materials
Second-order NLO susceptibility (χ(2))Potential for frequency doubling and electro-optic modulation.
Third-order NLO susceptibility (χ(3))Applications in optical switching and all-optical signal processing.
Photo-induced birefringence and dichroismFoundation for holographic data storage and optical memory.

This table is illustrative and based on the known properties of the broader class of azo dyes.

Sensing Materials (e.g., Chemo-sensors, pH sensors)

The structure of this compound suggests its utility as a sensing material. The phenolic hydroxyl group can act as a proton donor, making the compound sensitive to changes in pH. This is a common feature of many azo dyes which are used as acid-base indicators. The color of the compound would be expected to change as the pH of the environment changes, due to the alteration of the electronic structure of the chromophore.

Furthermore, the azo group and the adjacent hydroxyl and acetyl groups can act as a chelating site for metal ions. This could enable its use as a colorimetric chemosensor for the detection of specific metal ions. The binding of a metal ion would perturb the electronic system of the molecule, leading to a detectable change in its absorption spectrum. Research on other azo-based chemosensors has demonstrated high selectivity and sensitivity for various metal ions.

Table 2: Potential Sensing Characteristics of this compound

AnalytePotential Sensing MechanismExpected Observable Change
pHProtonation/deprotonation of the phenolic hydroxyl groupColor change (halochromism)
Metal IonsChelation by the azo, hydroxyl, and/or acetyl groupsColor change or change in fluorescence

This table outlines potential sensing capabilities based on the functional groups present in the molecule.

Polymeric Materials and Composites with Tailored Properties

The reactive nature of this compound allows for its incorporation into polymeric structures, either as a pendant group or as part of the main polymer chain. The hydroxyl and acetyl groups provide sites for polymerization reactions. For instance, the hydroxyl group can be used in condensation polymerizations to form polyesters or polyethers, while the acetyl group could be a site for other types of polymer modifications.

Incorporating this azo dye into a polymer matrix can lead to materials with interesting photoresponsive properties. For example, polymers containing azobenzene moieties can exhibit photo-induced changes in their shape, viscosity, and surface properties. These "smart" polymers have potential applications in areas such as drug delivery, soft robotics, and photo-switchable surfaces. Research on copolymers derived from similar molecules like 4-methyl acetophenone (B1666503) has shown their potential as precursors for functional resins. derpharmachemica.com

Supramolecular Assembly and Controlled Nanostructure Formation

The ability of this compound to form ordered structures through non-covalent interactions is a key aspect of its material science applications. The phenolic hydroxyl group is a strong hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors. These interactions, along with π-π stacking of the aromatic rings, can drive the self-assembly of the molecules into well-defined supramolecular structures.

Studies on related azine derivatives have shown that such molecules can act as synthons for building complex supramolecular architectures. The specific geometry and directionality of these non-covalent interactions can be used to control the formation of nanostructures such as nanofibers, nanorods, and thin films. The photo-switchable nature of the azo group can also be used to reversibly control these self-assembled structures with light.

Surface Interactions, Adsorption, and Thin Film Applications

The functional groups in this compound also make it suitable for applications involving surface interactions. The polar hydroxyl and acetyl groups can promote adsorption onto various substrates. This property is important for applications such as dyeing, where the molecule needs to bind strongly to the surface of a material.

Thin films of this compound can be prepared by various techniques such as spin-coating or thermal evaporation. The properties of these films will be highly dependent on the molecular orientation and packing, which can be influenced by the substrate and deposition conditions. The photoresponsive nature of the azo group could be used to create thin films with switchable optical or surface properties. Research on thin films of a related acetophenone azo anthrone (B1665570) dye has shown their potential as organic semiconductors.

Ion Exchange Resin Development and Metal Ion Selectivity Studies

The phenolic hydroxyl group in this compound makes it a candidate for the development of ion exchange resins. Polymers synthesized from phenolic compounds are known to have ion exchange capabilities. scispace.com A polymer incorporating the this compound moiety could act as a weak acid cation exchanger, where the proton of the hydroxyl group can be exchanged for metal ions.

The presence of the azo and acetyl groups in proximity to the hydroxyl group could lead to enhanced selectivity for certain metal ions through a chelation mechanism. The resin's affinity for different metal ions could be studied to develop selective separation and purification processes. For example, resins derived from 4-hydroxyacetophenone have been investigated for their metal uptake properties. derpharmachemica.comsigmaaldrich.com

Table 3: Potential Metal Ion Selectivity of a this compound-based Resin

Metal IonPotential Binding AffinityRationale
Transition Metals (e.g., Cu2+, Ni2+, Co2+)HighPotential for chelation involving the azo, hydroxyl, and carbonyl groups.
Alkali Metals (e.g., Na+, K+)LowPrimarily electrostatic interactions with the phenolate (B1203915) group.
Alkaline Earth Metals (e.g., Ca2+, Mg2+)ModerateStronger electrostatic interactions than alkali metals.

This table presents a hypothetical selectivity profile based on the principles of coordination chemistry.

Investigational Studies in Biological Systems Excluding Clinical/safety/dosage

Molecular Interactions with Biomacromolecules (e.g., Protein Binding, Molecular Docking Studies)

The interaction of small molecules with biomacromolecules is fundamental to their biological activity. While direct protein binding studies for 4'-(4-Hydroxyphenylazo)acetophenone are not extensively documented, research on analogous compounds provides a framework for understanding its potential behavior.

For instance, studies on the binding of 4-hydroxybenzoic acid to human serum albumin (HSA), a major transport protein in the blood, have shown that interaction does occur. nih.govnih.gov The binding is often a spontaneous process driven by forces such as hydrogen bonds and van der Waals interactions. nih.gov Given the structural similarity, specifically the presence of a hydroxyphenyl group, it is plausible that this compound could also bind to HSA.

Molecular docking studies on derivatives of acetophenone (B1666503), such as acetophenone-1,2,3-triazoles, have been conducted to explore their binding modes with specific protein targets. In one study, these derivatives were docked into the active site of the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. The most active compounds exhibited strong binding, with interactions including hydrophobic bonds and hydrogen bonds with key amino acid residues like Met98. nih.gov Similarly, docking studies of chalcones derived from (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones with tubulin have shown that the hydroxyl group on the phenol (B47542) ring can form hydrogen bonds with amino acid residues like Gln11A and Gln247B in the colchicine (B1669291) binding site. researchgate.net These findings suggest that the acetophenone and hydroxyphenyl moieties within this compound could participate in similar interactions with protein targets.

Table 1: Examples of Molecular Interactions of Related Acetophenone Derivatives

Derivative ClassProtein TargetKey Interactions Observed
Acetophenone-1,2,3-triazolesEnoyl-acyl carrier protein reductase (InhA)Hydrophobic bonds, hydrogen bonds with Met98 nih.gov
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl) prop-2-en-1-ones (Chalcones)Tubulin (Colchicine binding site)Hydrogen bonds involving the hydroxyl group with Gln11A and Gln247B researchgate.net

In Vitro Studies on Specific Biological Activities (e.g., Investigations into Antimicrobial Mechanisms, Antifungal Efficacy, Antioxidant Pathways, Anticancer Effects at the Cellular/Molecular Level)

In vitro assays are crucial for the initial screening of the biological activities of a compound. While specific data for this compound is sparse, research on related structures points to potential activities.

Antifungal Efficacy: Studies on acetophenone derivatives have demonstrated notable antifungal properties. For example, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, a derivative of 4-hydroxyacetophenone, has shown significant antifungal activity against Candida albicans. nih.govgotriple.euresearchgate.net This compound was found to inhibit the filamentation of the fungus and reduce the thickness of its cell wall. gotriple.euresearchgate.net Furthermore, it exhibited a synergistic fungicidal effect when combined with fluconazole. gotriple.euresearchgate.net Another study on a series of 45 acetophenone derivatives reported that several compounds exhibited potent antifungal effects against various phytopathogenic fungi, with some being more effective than the commercial fungicide hymexazol. nih.gov

Antioxidant Pathways: The antioxidant potential of acetophenone derivatives has also been investigated. A study of acetophenone benzoylhydrazones, which contain both hydrazone and phenolic hydroxyl groups, demonstrated their capacity as antioxidant agents. nih.gov Their antioxidant properties were evaluated through their reducing ability and radical-scavenging activity. nih.gov The presence of the phenolic hydroxyl group in this compound suggests it may also possess antioxidant capabilities.

Anticancer Effects at the Cellular/Molecular Level: The anticancer potential of various acetophenone derivatives has been explored. Some brominated acetophenone derivatives have shown cytotoxicity against human tumor cell lines, including breast, alveolar, colorectal, and prostate adenocarcinoma cells. farmaciajournal.com The most active compounds induced significant cell death in cancer cells while showing lower toxicity to normal cells. farmaciajournal.com Isocordoin, a prenylated chalcone (B49325) containing a hydroxyphenyl group, has been shown to be cytotoxic to colorectal, breast, and prostate cancer cells, inducing morphological changes indicative of apoptosis. mdpi.com The antitumor activity of some phenothiazine (B1677639) drugs, which can have structures incorporating related cyclic moieties, is thought to be mediated through effects on the cell cycle, proliferation, and apoptosis. nih.gov Schiff bases of 4-amino-1,2-naphthoquinone (B1620441) with a substituted phenyl ring have also demonstrated significant in vitro anticancer activity. semanticscholar.org

Mechanistic Elucidation of Biological Actions (e.g., Enzyme Inhibition Kinetics, Cellular Pathway Modulation)

Understanding the mechanism of action is key to developing new therapeutic agents. For acetophenone-related compounds, some mechanistic insights have been gained.

Enzyme Inhibition Kinetics: The inhibition of specific enzymes is a common mechanism of drug action. For instance, sethoxydim, a herbicide, has been found to moderately inhibit the activity of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in the biosynthesis of plastoquinones and tocopherols (B72186) in plants. nih.gov While not a direct study of this compound, it highlights that the broader class of compounds can interact with and inhibit enzymes.

Cellular Pathway Modulation: The modulation of cellular signaling pathways is another important aspect of biological activity. Isocordoin has been shown to induce a loss of mitochondrial membrane potential and activate caspases, key events in the apoptotic pathway. mdpi.com Molecular docking studies suggested a favorable interaction with caspase-3, which could explain its apoptotic effects. mdpi.com In a different context, designed oligomeric assemblies incorporating a fibroblast growth factor receptor (FGFR)-binding module can activate the mitogen-activated protein kinase (MAPK) pathway. nih.gov This demonstrates how molecules can be designed to modulate specific cellular pathways.

Biocatalysis and Enzymatic Transformations (e.g., as a Substrate for Monooxygenases)

The metabolism and transformation of compounds by enzymes are critical aspects of their biological fate. The 4-hydroxyacetophenone moiety within this compound is a known substrate for certain enzymes.

An arylketone monooxygenase from Pseudomonas putida JD1, which is a Baeyer-Villiger-type monooxygenase, can convert 4-hydroxyacetophenone into 4-hydroxyphenyl acetate (B1210297). nih.gov This reaction involves the consumption of molecular oxygen and the oxidation of NADPH. nih.gov The enzyme is a monomer containing flavin adenine (B156593) dinucleotide (FAD) and is specific for NADPH as an electron donor. nih.gov It can also act on other arylketones, such as acetophenone and 4-hydroxypropiophenone. nih.gov The enzyme exhibits Michaelis-Menten kinetics with an apparent K_m value of 47 µM for 4-hydroxyacetophenone. nih.gov This enzymatic transformation of the 4-hydroxyacetophenone core suggests a potential metabolic pathway for this compound in biological systems containing similar enzymes.

Table 2: Enzymatic Transformation of a Core Moiety of this compound

SubstrateEnzymeEnzyme TypeProduct
4-HydroxyacetophenoneArylketone monooxygenase (Pseudomonas putida JD1)Baeyer-Villiger monooxygenase4-Hydroxyphenyl acetate nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-(4-Hydroxyphenylazo)acetophenone, and how do pH and solvent selection influence yield?

  • Methodological Answer : The synthesis typically involves diazo coupling between 4-hydroxyaniline and 4-hydroxyacetophenone under controlled pH (4–6) to stabilize the diazonium intermediate. Acidic conditions (e.g., H₂SO₄ at 0–10°C) prevent premature decomposition of the diazonium salt. Post-reaction, steam distillation or benzene extraction isolates the product, followed by reduced-pressure rectification for purification .

Q. Which spectroscopic techniques are critical for confirming the azo (-N=N-) linkage and ketone group in this compound?

  • Methodological Answer :

  • IR Spectroscopy : The azo group exhibits characteristic stretching vibrations at 1400–1600 cm⁻¹, while the ketone C=O stretch appears near 1680–1720 cm⁻¹. Broad bands around 3200–3500 cm⁻¹ indicate phenolic -OH groups .
  • NMR : In 1H^1H-NMR, aromatic protons adjacent to the azo group show deshielding (~δ 7.5–8.5 ppm). The acetophenone methyl group resonates at δ 2.5–2.8 ppm .

Q. How can researchers ensure purity during crystallization, and what solvents are effective?

  • Methodological Answer : Recrystallization in ethanol/water mixtures (1:3 v/v) is effective due to the compound’s moderate solubility in polar solvents. Monitoring via HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities. Differential Scanning Calorimetry (DSC) confirms purity by observing a sharp melting point (~190–195°C) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer : The electron-withdrawing azo group directs electrophiles (e.g., nitration, halogenation) to the meta position of the hydroxyphenyl ring. Computational studies (DFT calculations) using Gaussian software can predict reactive sites by analyzing Fukui indices and molecular electrostatic potential (MEP) surfaces. Experimental validation involves monitoring reaction kinetics via UV-Vis spectroscopy under varying temperatures .

Q. What strategies resolve contradictions in reported solubility data across solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding capacity. Systematic solubility studies in DMSO, DMF, and THF at 25–60°C, analyzed via gravimetric or UV-Vis methods, can reconcile data. Hansen Solubility Parameters (HSPs) help correlate solubility with solvent properties. Conflicting results may require re-evaluating experimental conditions (e.g., equilibration time, particle size) .

Q. How does this compound coordinate with transition metals, and what are the implications for catalytic applications?

  • Methodological Answer : The compound acts as a bidentate ligand via the azo nitrogen and phenolic oxygen. Coordination with Cu(II) or Fe(III) forms octahedral complexes, confirmed by ESR and magnetic susceptibility measurements. Job’s plot analysis (UV-Vis titrations) determines the metal-ligand stoichiometry (typically 1:2). These complexes show potential in photocatalytic degradation studies, assessed via TOC (Total Organic Carbon) analysis under UV light .

Q. What experimental designs mitigate photodegradation of the azo group during UV-Vis studies?

  • Methodological Answer : Use quartz cuvettes with nitrogen purging to minimize oxidative cleavage. Irradiate samples with monochromatic light (λ = 365 nm) and monitor degradation kinetics via time-resolved spectroscopy. Adding radical scavengers (e.g., ascorbic acid) quenches reactive oxygen species (ROS), preserving the azo linkage .

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